molecular formula C18H18ClN5O3 B14500731 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]- CAS No. 65086-47-7

Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-

Cat. No.: B14500731
CAS No.: 65086-47-7
M. Wt: 387.8 g/mol
InChI Key: QDBJRXJHWACKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 3-methylphenol. The resulting azo compound is then reacted with 2-hydroxyethylamine to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their physical and chemical properties. The pathways involved in its action include electron transfer processes and interactions with nucleophilic sites on target molecules .

Properties

CAS No.

65086-47-7

Molecular Formula

C18H18ClN5O3

Molecular Weight

387.8 g/mol

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile

InChI

InChI=1S/C18H18ClN5O3/c1-13-11-14(23(9-10-25)8-2-7-20)3-5-17(13)21-22-18-6-4-15(24(26)27)12-16(18)19/h3-6,11-12,25H,2,8-10H2,1H3

InChI Key

QDBJRXJHWACKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.